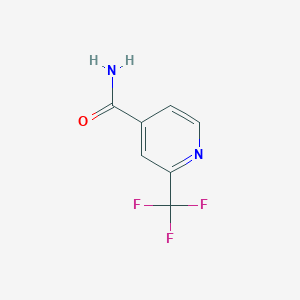

2-(Trifluoromethyl)isonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-4(6(11)13)1-2-12-5/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLPIFLKCTDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Trifluoromethyl Isonicotinamide and Its Complex Precursors

Strategies for Regioselective Construction of the Pyridine (B92270) Core

A prevalent approach involves the synthesis of a key intermediate, 2-chloro-4-(trifluoromethyl)pyridine. google.comsigmaaldrich.com One patented method starts from vinyl n-butyl ether, which is reacted with trifluoroacetic anhydride (B1165640) to form 4-butoxy-1,1,1-trifluoro-3-en-2-one. This intermediate then undergoes a reaction with trimethylphosphonoacetate, followed by cyclocondensation and chlorination to yield the desired 2-chloro-4-(trifluoromethyl)pyridine. google.com This multi-step process highlights the complexity of constructing the specifically substituted pyridine ring. Another route might start from 4-cyanopyridine, which can be converted to 2-chloro-4-cyanopyridine, a versatile intermediate for further functionalization. chemicalbook.comkoeichem.com

Mechanistic Insights into Ring-Forming Reactions

The formation of the pyridine ring can be achieved through various condensation reactions. The Chichibabin pyridine synthesis, for example, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives, though it can suffer from low yields. wikipedia.orgslideshare.net More advanced and controlled methods are generally preferred for complex targets.

In the context of trifluoromethylated pyridines, cyclocondensation reactions using a trifluoromethyl-containing building block are common. nih.gov For instance, the reaction of a 1,5-dicarbonyl compound with an amine can lead to the formation of a dihydropyridine, which is then oxidized to the pyridine. nih.gov The mechanism involves the initial formation of an enamine from the amine and one carbonyl group, followed by intramolecular cyclization onto the second carbonyl group, and subsequent dehydration. nih.gov Theoretical studies have explored various mechanisms, including ring-contraction of larger rings or hetero-Diels-Alder reactions, to explain the formation of substituted pyridines under different conditions. nih.govresearchgate.net For example, the reaction of N(2D) with pyridine can lead to 7-membered ring structures that subsequently contract to form 5-membered ring products, illustrating the complex potential energy surfaces involved in pyridine chemistry. researchgate.net

Table 1: Selected Ring-Forming Reactions for Pyridine Synthesis

| Reaction Name | Precursors | General Mechanism | Reference |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | Condensation, cyclization, oxidation | N/A |

| Chichibabin Synthesis | Aldehydes, ketones, ammonia | Condensation, cyclization | wikipedia.orgslideshare.net |

| Kröhnke Pyridine Synthesis | Pyridinium ylide, α,β-unsaturated carbonyl | Michael addition, cyclization | N/A |

| Bohlmann-Rahtz Synthesis | Enamine, ethynyl (B1212043) ketone | Michael addition, cyclization | N/A |

| Diels-Alder Reaction | 1,2,4-Triazines, alkynes | [4+2] Cycloaddition, N2 extrusion | nih.gov |

Methodologies for Trifluoromethyl Group Introduction

Introducing the trifluoromethyl (CF3) group onto the pyridine ring is a critical transformation that imparts unique properties to the final molecule. Several distinct strategies exist for this purpose. jst.go.jp

From CF3-Containing Building Blocks: This is one of the most common industrial methods. It involves constructing the pyridine ring using acyclic precursors that already contain the trifluoromethyl group. jst.go.jpnih.gov Building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are frequently used in cyclocondensation reactions to build the heterocyclic core. nih.gov

Halogen Exchange (HALEX) Reaction: This method typically involves the fluorination of a trichloromethyl-substituted pyridine using a fluorine source like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3). The precursor, such as 2-(trichloromethyl)pyridine, is synthesized by chlorinating the corresponding methylpyridine (picoline). jst.go.jp

Direct C-H Trifluoromethylation: This approach involves the direct introduction of a CF3 group onto the pyridine ring. Recent advances have focused on radical-based methods. For example, light-promoted methods using sodium trifluoromethylsulfinate (Langlois' reagent) can trifluoromethylate pyridones and related N-heteroarenes without the need for a photocatalyst. acs.org Other methods may use trifluoromethyl radical sources like CF3I. acs.org A significant challenge with direct trifluoromethylation is controlling the regioselectivity. However, methods have been developed for the selective trifluoromethylation at the C3-position of pyridine rings by activating the substrate via hydrosilylation, followed by reaction with a nucleophilic CF3 source. chemistryviews.orgnih.gov

Advanced Amidation and Derivatization Routes

Once the 2-(trifluoromethyl)isonicotinic acid or a suitable derivative (like an ester or acid chloride) is synthesized, the final step is the formation of the amide bond to yield 2-(Trifluoromethyl)isonicotinamide.

Chemo- and Stereoselective Amide Formation

The formation of an amide bond is one of the most fundamental reactions in organic chemistry. While classic methods involving coupling reagents (e.g., carbodiimides) are common, modern synthesis strives for higher chemo- and stereoselectivity, especially when dealing with complex, multi-functionalized molecules.

Chemoselectivity is crucial when other reactive functional groups are present in the molecule. Advanced methods have been developed for the direct amidation of esters or the transamidation of existing amides under mild, metal-free conditions. acs.org For instance, the direct amidation of alkyl esters can be achieved with high selectivity by cleavage of the acyl C-O bond. acs.org Another innovative approach is the α-amination of amides using simple azides under mild, transition-metal-free conditions, which proceeds with high chemoselectivity for the amide moiety even in the presence of esters or ketones. organic-chemistry.orgnih.govacs.org These methods are highly valuable as they avoid harsh reagents and offer compatibility with a wide range of functional groups. nih.govacs.org

Table 2: Modern Amidation Methodologies

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Ester Amidation | Alkyl Ester, Amine, Base/Catalyst | Bypasses the need for carboxylic acid activation. | acs.org |

| Transamidation | Tertiary Amide, Amine, Base/Catalyst | N-C bond cleavage of an unactivated amide. | acs.org |

| Azide-Amide Coupling | Amide, Azide, Activating Agent | Metal-free, mild conditions, N2 as byproduct. | organic-chemistry.orgnih.govacs.org |

| Reductive Alkylation | Amide, Silane, Organometallic Reagent | Direct transformation of amides to functionalized amines. | acs.org |

Post-Synthetic Modifications at the Amide Functionality

The amide group itself can be a site for further chemical modification, allowing for the synthesis of a library of related compounds. Post-synthetic modification refers to the chemical transformation of a functional group in a fully assembled molecule. nih.gov While the primary amide of this compound is relatively stable, its N-H bond can undergo various reactions.

For example, N-alkylation or N-arylation can be performed to introduce substituents on the amide nitrogen. Furthermore, the amide can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions. Dehydration of the primary amide using reagents like phosphorus pentoxide or trifluoroacetic anhydride can yield the corresponding nitrile, 2-trifluoromethyl-4-cyanopyridine. The reactivity of the amide can also be harnessed in more complex transformations. For example, methods for the accelerated amidation of polymers containing side-chain esters have been studied, highlighting the influence of neighboring groups on reactivity, a principle that can apply to small molecules as well. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyridine derivatives is an area where these principles are increasingly being applied. researchgate.net

Key green chemistry approaches relevant to the synthesis of this compound include:

Multicomponent Reactions (MCRs): One-pot reactions where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. This improves atom economy and reduces waste from intermediate purification steps. acs.org

Green Catalysts: The use of non-toxic, recyclable catalysts, such as iron-based catalysts for pyridine cyclization, can replace more hazardous reagents. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reactions, increase yields, and reduce side reactions in the synthesis of pyridine derivatives. acs.orgnih.gov

Environmentally Benign Solvents: Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions minimizes environmental impact. researchgate.net

Applying these principles to the synthesis of this compound could involve designing a one-pot synthesis from simple precursors, utilizing a recyclable catalyst for the cyclization and/or trifluoromethylation step, and minimizing the use of chlorinated solvents. While many reported syntheses still rely on traditional methods, the future of synthesizing such valuable compounds will likely involve a greater emphasis on sustainable and environmentally friendly protocols. nih.gov

In Depth Analysis of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 2-(Trifluoromethyl)isonicotinamide is significantly deactivated towards electrophilic attack and activated towards nucleophilic substitution due to the cumulative electron-withdrawing effects of the ring nitrogen and the trifluoromethyl substituent.

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal and agrochemical chemistry. nih.gov Its strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-CF₃ bond and withdraws electron density from the attached pyridine ring. This is quantitatively reflected in its Hammett constant (σₚ), which is approximately 0.54, indicating a strong electron-withdrawing nature comparable to a nitro group. nih.gov

This substantial electron withdrawal has two primary consequences for the reactivity of the pyridine ring:

Deactivation towards Electrophilic Aromatic Substitution (SₑAr): The reduced electron density makes the pyridine ring a much weaker nucleophile, and therefore, it is highly resistant to attack by electrophiles. Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are challenging even for unsubstituted pyridine, would require exceptionally harsh conditions and are generally not feasible.

Activation towards Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient character of the ring makes it highly susceptible to attack by nucleophiles. The CF₃ group can stabilize the negative charge in the Meisenheimer complex intermediate formed during SₙAr, thereby lowering the activation energy for the reaction. In some derivatives, the high electronegativity of the trifluoromethyl moiety can trigger intramolecular nucleophilic aromatic substitution. jst.go.jp

| Substituent | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

|---|---|---|---|

| Pyridine Nitrogen | Inductive (-I), Mesomeric (-M) | Strongly Deactivating | Activating (at C2, C4, C6) |

| Trifluoromethyl (-CF₃) | Strongly Inductive (-I) | Strongly Deactivating | Strongly Activating |

| Carboxamide (-CONH₂) | Inductive (-I), Mesomeric (-M) | Deactivating | Activating |

The regioselectivity of substitution on the this compound ring is governed by the combined directing effects of the nitrogen atom, the C-2 trifluoromethyl group, and the C-4 carboxamide group.

Electrophilic Substitution: The pyridine nitrogen directs incoming electrophiles to the C-3 and C-5 positions. The trifluoromethyl group at C-2 is considered an ortho, para-director in benzene chemistry; in this pyridine system, it deactivates the entire ring but would preferentially direct to the C-3 and C-5 positions. The carboxamide group at C-4 is a deactivating, meta-directing group, which also directs incoming electrophiles to the C-3 and C-5 positions. Therefore, all three influential components synergize to strongly direct any potential, albeit difficult, electrophilic attack to the C-3 and C-5 positions.

Nucleophilic Substitution: The pyridine nitrogen activates the C-2 and C-6 positions for nucleophilic attack. The strongly electron-withdrawing CF₃ group at C-2 further activates the C-6 position and, to a lesser extent, the C-3 and C-5 positions. The carboxamide group at C-4 activates the adjacent C-3 and C-5 positions. Consequently, the most electron-deficient carbon, and thus the most likely site for nucleophilic attack, is the C-6 position, which is para to the CF₃ group and ortho to the ring nitrogen. The C-3 and C-5 positions are also activated.

Transformations of the Amide Group

The carboxamide functional group is a key site for chemical transformations, allowing for the synthesis of various derivatives.

Hydrolysis: The amide bond of this compound can be hydrolyzed under acidic or basic conditions to yield 2-(Trifluoromethyl)isonicotinic acid. This reaction is analogous to the industrial hydrolysis of nicotinamide (B372718) to nicotinic acid, which can be achieved with aqueous sodium hydroxide at elevated temperatures and pressures. The presence of the electron-withdrawing trifluoromethyl group may influence the rate of hydrolysis compared to unsubstituted isonicotinamide (B137802).

Condensation: The amide nitrogen possesses a lone pair of electrons and can act as a nucleophile. It can undergo condensation reactions with various electrophiles. For example, reaction with acid chlorides or anhydrides would yield N-acyl derivatives. Furthermore, isonicotinamide is known to act as a ligand, coordinating with metal ions through the pyridine nitrogen, which could lead to the formation of various metal-organic complexes.

Reduction: The amide group can be completely reduced to an amine. This transformation typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. ucalgary.caorgosolver.com The reaction proceeds by converting the carbonyl group (C=O) into a methylene group (-CH₂-), affording (2-(Trifluoromethyl)pyridin-4-yl)methanamine. Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce amides. ucalgary.ca

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(Trifluoromethyl)isonicotinic acid |

| Reduction | 1. LiAlH₄, Et₂O or THF 2. H₂O workup | (2-(Trifluoromethyl)pyridin-4-yl)methanamine |

| Condensation (Acylation) | Acyl chloride (RCOCl) | N-acyl-2-(trifluoromethyl)isonicotinamide |

Oxidation: The amide functional group is generally stable towards oxidation. While the pyridine ring itself can be susceptible to oxidation under harsh conditions (often leading to ring opening), the carboxamide moiety is typically inert. Specific oxidation of the amide group in this context is not a common or synthetically useful transformation.

Reaction Pathways Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high chemical stability, which is a primary reason for its widespread use in pharmaceuticals and agrochemicals. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the CF₃ group resistant to many chemical transformations.

However, under specific and often forcing conditions, the CF₃ group can undergo reactions:

Hydrolysis: While highly resistant, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH) under the action of strong Brønsted superacids or some Lewis acids. researchgate.net This transformation involves the protolytic defluorination of the CF₃ group.

Nucleophilic Attack: Although difficult, reactions of aromatic trifluoromethyl compounds with strong nucleophilic reagents can occur. orgosolver.com These reactions might lead to the displacement of fluoride (B91410) ions, but they are not as common as SₙAr reactions involving halogen leaving groups like chlorine or bromine.

It is important to note that most synthetic strategies focus on introducing the trifluoromethyl group rather than modifying it post-synthesis, owing to its inherent stability. nih.govchemrxiv.org

Due to a lack of specific scientific literature and research data focusing on the precise reactivity of this compound, it is not possible to provide a detailed and accurate article that adheres to the strict outline provided.

The available research primarily covers broader categories of related compounds, such as trifluoromethylpyridines in general, or discusses synthetic methods for creating such molecules. There is no specific information available in the public domain concerning the selective defluorination, stereoelectronic modulation, or the metal-mediated and organocatalytic reactions of this compound itself.

Providing an analysis based on the reactivity of analogous compounds would not meet the explicit requirement of focusing "solely on the chemical Compound 'this compound'" and would fall outside the specified scope. Therefore, to maintain scientific accuracy and adhere to the user's instructions, the requested article cannot be generated at this time.

Advanced Spectroscopic and Crystallographic Studies for Comprehensive Structural Elucidation

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Dynamics

Multi-nuclear NMR spectroscopy is an indispensable tool for elucidating the electronic environment and dynamic behavior of 2-(Trifluoromethyl)isonicotinamide in solution. nih.gov The presence of ¹H, ¹³C, ¹⁹F, and ¹⁴N/¹⁵N nuclei allows for a comprehensive analysis of the molecular structure.

One-dimensional (1D) NMR spectra (¹H, ¹³C, ¹⁹F) provide initial information on the chemical environment of each nucleus. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group and the pyridine (B92270) ring significantly influences the chemical shifts. For instance, the fluorine atoms in the CF₃ group would produce a strong singlet in the ¹⁹F NMR spectrum, while the protons on the pyridine ring would appear in the aromatic region of the ¹H NMR spectrum, shifted downfield due to the deshielding effects of the electronegative nitrogen atom and the CF₃ group.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships within the molecule.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Quantum Correlation (HMQC) would be used to correlate the signals of protons with their directly attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in identifying longer-range couplings (2-3 bonds), for example, between the amide protons and the carbonyl carbon (C4), and between the pyridine protons and the carbon atoms of the CF₃ group and the carbonyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the through-space proximity of atoms, which is key to determining the preferred conformation of the carboxamide side chain relative to the pyridine ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key HMBC Correlations | Notes |

|---|---|---|---|

| ¹H NMR | |||

| H3, H5 | ~8.7 - 8.9 | C2, C4, C5/C3 | Aromatic protons adjacent to the nitrogen and CF₃ group are expected to be significantly deshielded. |

| H6 | ~7.8 - 8.0 | C2, C4, C5 | |

| -NH₂ | ~7.5 - 8.5 (broad) | C=O | Chemical shift is solvent-dependent and the signal may be broad due to quadrupolar coupling and exchange. |

| ¹³C NMR | |||

| C2 | ~148 - 152 (q) | Coupled to ¹⁹F (quartet, q). | |

| C3, C5 | ~120 - 125 | ||

| C4 | ~140 - 145 | ||

| C6 | ~150 - 153 | ||

| C=O | ~165 - 170 | ||

| -CF₃ | ~120 - 125 (q) | Large ¹JCF coupling constant. | |

| ¹⁹F NMR |

Note: The data in this table are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Solid-State NMR (ssNMR) is essential for characterizing this compound in its solid form, including different crystalline polymorphs or amorphous states. As intermolecular interactions, such as hydrogen bonding, differ between polymorphs, the local electronic environments are altered. These differences are detectable by ssNMR, particularly through changes in ¹³C and ¹⁵N chemical shifts. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance signal sensitivity and resolution for these less abundant nuclei.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. mdpi.com These techniques are highly sensitive to both intramolecular structure and intermolecular forces, such as hydrogen bonding, which are critical in the solid state. nih.gov

The spectra would be characterized by distinct bands corresponding to the vibrations of the amide, pyridine, and trifluoromethyl groups. For instance, the N-H stretching vibrations of the primary amide would appear as two bands in the 3400-3100 cm⁻¹ region. The C=O stretching vibration is a strong, prominent band typically found around 1680 cm⁻¹. Strong absorption bands associated with C-F stretching in the CF₃ group are expected in the 1350-1100 cm⁻¹ region. jocpr.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (FT-IR) | Expected Frequency Range (cm⁻¹) (FT-Raman) | Notes |

|---|---|---|---|

| N-H Stretch (amide) | 3400 - 3100 | Weak | Position and shape are sensitive to hydrogen bonding. |

| C-H Stretch (aromatic) | 3100 - 3000 | Strong | |

| C=O Stretch (amide I) | ~1680 | Moderate | A very strong and characteristic band in the IR spectrum. |

| N-H Bend (amide II) | ~1620 | Weak | |

| C=C, C=N Ring Stretch | 1600 - 1400 | Strong | Multiple bands characteristic of the pyridine ring. |

| C-F Stretch (CF₃) | 1350 - 1100 | Moderate | Typically very strong absorptions in the IR. |

| C-N Stretch | 1300 - 1200 | Moderate |

Note: Frequencies are based on data from analogous compounds like 2-methoxy-3-(trifluoromethyl) pyridine and general spectroscopic correlation tables. jocpr.com

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Characterization

High-Resolution Mass Spectrometry (HRMS), often utilizing Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, is used to determine the exact molecular formula of a compound with high precision (sub-ppm mass accuracy). nih.govsemanticscholar.org For this compound (C₇H₅F₃N₂O), the theoretical exact mass can be calculated and compared to the experimental value to confirm its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways of the parent ion. This provides valuable structural information by identifying stable fragment ions. Plausible fragmentation pathways for this compound would include the neutral loss of the amide group (-NH₂) or the trifluoromethyl radical (•CF₃), and cleavage of the amide C-N bond.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Potential Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₇H₆F₃N₂O⁺ | 191.0427 | Protonated molecular ion |

| [M-NH₂]⁺ | C₇H₄F₃NO⁺ | 174.0216 | Loss of the amino group from the parent ion. |

| [M-CF₃]⁺ | C₆H₅N₂O⁺ | 121.0402 | Loss of the trifluoromethyl radical. |

Note: This table presents theoretical values. Fragmentation is dependent on the ionization technique and energy used.

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms within a crystal lattice. mdpi.com This analysis provides precise bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state.

While a dedicated crystal structure for the isolated this compound is not publicly available, data from derivatives containing this moiety reveal its binding characteristics. For example, in co-crystal structures of complex RAF inhibitors, the this compound group is shown to occupy specific hydrophobic pockets. acs.org

The analysis of the crystal structure extends beyond the single molecule to the supramolecular architecture, revealing how molecules pack in the crystal lattice. researchgate.net This is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (-NH₂) and acceptor (C=O). It is expected to form robust hydrogen-bonded networks, often leading to common motifs like the R²₂(8) amide-amide dimer or extended chains with neighboring molecules. The pyridine nitrogen atom also acts as a hydrogen bond acceptor.

Halogen Bonding: The electron-deficient fluorine atoms of the trifluoromethyl group can act as weak halogen bond acceptors, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the CF₃ group, facilitates π-π stacking interactions with other aromatic rings. These interactions would likely adopt an offset or parallel-displaced geometry to minimize electrostatic repulsion.

Conformational Analysis in the Crystalline State and Torsional Preferences

In the absence of a crystal structure for the isolated molecule, insights can be drawn from its conformation when bound to biological macromolecules. For instance, in a co-crystal structure with the BRAF protein, the trifluoromethylpyridyl group occupies a specific hydrophobic pocket. This binding suggests a defined orientation of the trifluoromethyl group relative to the pyridine ring to achieve optimal interaction with the protein's amino acid residues.

The torsional preference between the carboxamide group and the pyridine ring is another crucial conformational feature. This is influenced by a combination of steric hindrance from the adjacent trifluoromethyl group and the potential for intramolecular hydrogen bonding. Studies on related N-(fluorophenyl)pyridinecarboxamides have shown that the interplay of intra- and intermolecular interactions in the solid state can lead to different conformations than those predicted by gas-phase calculations.

Table 1: Key Torsional Angles in this compound

| Torsional Angle | Description | Expected Preferences and Influencing Factors |

| C(3)-C(2)-C(CF3)-F | Rotation of the trifluoromethyl group | The bulky and highly electronegative nature of the trifluoromethyl group leads to significant steric and electronic effects, influencing its orientation relative to the pyridine ring to minimize repulsion. |

| N(1)-C(4)-C(C=O)-N | Rotation of the carboxamide group | This angle is influenced by steric hindrance from the neighboring trifluoromethyl group and the formation of intermolecular hydrogen bonds, which are common in amide-containing crystal structures. |

Co-crystallization and Solvate Formation Studies

The ability of a compound to form multi-component crystals (co-crystals) or to incorporate solvent molecules into its crystal lattice (solvates) is of paramount importance in pharmaceutical and materials science. These different solid forms can exhibit distinct physicochemical properties.

Co-crystallization Studies

Co-crystallization involves combining a target molecule with a "co-former" to create a new crystalline solid with a defined stoichiometric ratio. Isonicotinamide (B137802), a closely related compound, is a well-known co-crystal former. It readily forms co-crystals with various molecules, including dicarboxylic acids and active pharmaceutical ingredients, through robust hydrogen bonding synthons such as the amide-acid and pyridine-acid interactions.

While specific co-crystallization studies involving this compound as the primary component are not extensively documented, its chemical structure suggests a strong potential for forming co-crystals. The pyridine nitrogen and the amide group are excellent hydrogen bond acceptors and donors, respectively. The trifluoromethyl group, while not a classical hydrogen bond donor, can participate in weaker C-H···F and halogen bonding interactions, which can further stabilize a co-crystal lattice.

Table 2: Potential Co-formers for this compound and Their Interaction Motifs

| Co-former Class | Potential Interaction Synthons |

| Carboxylic Acids | Amide-Carboxylic Acid Heterosynthon, Pyridine-Carboxylic Acid Heterosynthon |

| Other Amides | Amide-Amide Homosynthon |

| Phenols | Amide-Phenol Heterosynthon, Pyridine-Phenol Heterosynthon |

| Compounds with Halogen Atoms | Halogen Bonding (C-F···X) |

Solvate Formation Studies

Solvates are crystalline solids in which molecules of the solvent are incorporated into the crystal lattice. The formation of solvates is a common phenomenon during crystallization and can significantly impact the stability, solubility, and handling properties of a compound. The formation of a solvate versus an unsolvated crystal depends on the solvent used for crystallization and the specific intermolecular interactions between the solute and solvent molecules.

For instance, studies on other amide-containing molecules have shown the formation of channel solvates, where solvent molecules reside in channels within the crystal structure. The size and shape of the solvent molecule can influence whether a solvate is formed and its specific stoichiometry. While there are no specific reports on the solvate formation of this compound, its potential to form solvates, particularly with solvents capable of hydrogen bonding, is high. For example, isonicotinamide itself is known to form hydrates.

Table 3: Common Solvents for Crystallization and Their Potential to Form Solvates with this compound

| Solvent | Potential for Solvate Formation |

| Water | High (potential for hydrate (B1144303) formation through hydrogen bonding) |

| Ethanol | High (potential for hydrogen bonding with the amide and pyridine moieties) |

| Acetonitrile | Moderate (can act as a hydrogen bond acceptor) |

| Dichloromethane | Low (less likely to form strong interactions) |

Theoretical and Computational Chemistry of 2 Trifluoromethyl Isonicotinamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Molecular Orbital Analysis (HOMO/LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 2-(Trifluoromethyl)isonicotinamide. nih.govmdpi.com These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are key to understanding the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.govnih.gov

For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the electronic properties. This group tends to lower the energy of both the HOMO and LUMO levels. The isonicotinamide (B137802) core, with its aromatic pyridine (B92270) ring and amide group, contributes to the delocalized π-system of the molecule.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: These values are illustrative and would be precisely determined through specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)). ijcce.ac.irnih.gov

The analysis of the molecular orbitals would likely show that the HOMO is primarily localized on the isonicotinamide ring, particularly the nitrogen atom and the amide group, which are rich in electrons. Conversely, the LUMO is expected to have significant contributions from the pyridine ring and the trifluoromethyl group, highlighting the electrophilic nature of this part of the molecule. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products. Understanding the structure and energy of these transition states is crucial for predicting reaction rates and elucidating reaction mechanisms. nih.gov

For instance, the synthesis of this compound or its reactions with biological targets can be modeled. DFT calculations can be employed to locate the transition state structures and calculate their activation energies. For example, in a nucleophilic aromatic substitution reaction to introduce the trifluoromethyl group, computational models could elucidate the stepwise or concerted nature of the mechanism.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Description |

| Nucleophilic Attack | TS1 | 15.2 | The energy barrier for the initial attack of a nucleophile on the pyridine ring. |

| Leaving Group Departure | TS2 | 10.5 | The energy barrier for the departure of a leaving group to form the final product. |

Note: These values are hypothetical and would be specific to the reaction being studied. The lower the activation energy, the faster the reaction step.

These computational studies can guide the optimization of reaction conditions to improve yields and selectivity by identifying the rate-determining step and suggesting modifications to the reactants or catalysts to lower the activation barrier.

Conformational Landscape Exploration and Potential Energy Surfaces

The flexibility of this compound, particularly the rotation around the single bond connecting the trifluoromethyl group to the pyridine ring and the bond between the ring and the amide group, gives rise to different spatial arrangements known as conformations. researchgate.net Exploring the conformational landscape is essential as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Computational methods can be used to generate a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as dihedral angles. researchgate.net By identifying the minima on the PES, the most stable conformations can be determined.

For this compound, a key conformational feature is the orientation of the amide group relative to the pyridine ring. The planarity or non-planarity of the molecule will affect its packing in a crystal lattice and its interaction with biological receptors. The rotation of the trifluoromethyl group also has a relatively low energy barrier.

Table 3: Relative Energies of Key Conformations of this compound (Illustrative)

| Conformation | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Planar (trans) | 180° | 0.0 | 75 |

| Planar (cis) | 0° | 1.2 | 20 |

| Non-planar | 90° | 3.5 | 5 |

Note: These are illustrative values. The actual energy differences and populations would be determined by scanning the potential energy surface.

Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, capturing its motion and interactions with its environment over time. peerj.comarxiv.org This is particularly important for understanding how the molecule behaves in solution, where it is constantly interacting with solvent molecules. mdpi.com

MD simulations can reveal how the solvent affects the conformational preferences of the molecule. nih.gov For example, in a polar solvent like water, conformations with a higher dipole moment might be stabilized. The simulations can also provide insights into the flexibility of the molecule by monitoring the fluctuations of bond lengths, bond angles, and dihedral angles over time. nih.govmdpi.com

By analyzing the trajectory of an MD simulation, properties such as the radial distribution function can be calculated to understand the solvation shell around the molecule. This information is crucial for predicting solubility and how the molecule might interact with a biological target in an aqueous environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters for this compound, which can be used to interpret experimental spectra or to confirm the structure of the synthesized compound.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govresearchgate.netuni-muenchen.denih.gov The predicted shifts for the trifluoromethyl group's fluorine atoms would be particularly characteristic. Discrepancies between calculated and experimental shifts can sometimes be resolved by considering different conformations or solvent effects. semanticscholar.org

Vibrational Frequencies: The vibrational frequencies observed in infrared (IR) and Raman spectroscopy correspond to the different modes of vibration of the molecule. DFT calculations can compute these vibrational frequencies, which, after appropriate scaling to account for systematic errors in the calculations, can be compared with experimental data. youtube.com This comparison helps in the assignment of the observed spectral bands to specific molecular motions, such as the C=O stretching of the amide group or the C-F stretching modes of the trifluoromethyl group.

Table 4: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |

| ν(C=O) | 1685 | 1690 | Amide C=O stretch |

| ν(C-F) | 1150, 1180, 1250 | 1155, 1182, 1255 | Trifluoromethyl C-F stretches |

| ν(C-N) | 1320 | 1325 | Pyridine ring C-N stretch |

| Aromatic C-H stretch | 3050-3100 | 3060 | Aromatic C-H stretches |

Note: The calculated frequencies are typically scaled by a factor (e.g., 0.96-0.98 for B3LYP functionals) to better match experimental values. nist.gov

Applications of 2 Trifluoromethyl Isonicotinamide in Contemporary Chemical Research Non Biological/non Clinical Focus

Role as a Key Synthetic Building Block for Complex Organic Molecules

The strategic placement of the electron-withdrawing trifluoromethyl group and the versatile amide moiety makes 2-(trifluoromethyl)isonicotinamide a significant building block in organic synthesis. It serves as a foundation for constructing more complex molecular architectures, including diverse heterocyclic systems and fragments for drug discovery.

Precursor to Diversified Heterocyclic Scaffolds

While direct, extensive studies on the conversion of this compound into a wide array of different heterocyclic cores are not broadly documented, the reactivity of the closely related isonicotinamide (B137802) and isonicotinic acid hydrazide scaffolds provides a strong basis for its potential in this area. The isonicotinic moiety can be a starting point for significant molecular transformations.

For instance, isonicotinic acid hydrazide, which shares the core pyridine-4-carboxamide structure, is readily converted into various heterocyclic systems. It can react with different aldehydes to form Schiff bases or with carbon disulfide (CS₂) to yield 1,3,4-oxadiazole (B1194373) derivatives. tandfonline.com Further reaction of these intermediates can lead to more complex fused systems, such as triazolothiadiazines. tandfonline.com Another documented transformation is the reaction of isonicotinic acid hydrazide with 2,5-hexanedione, which produces N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, effectively constructing a new pyrrole (B145914) ring attached to the isonicotinamide nitrogen. nih.gov

These established reaction pathways for the isonicotinamide framework suggest that this compound could serve as a precursor for analogous trifluoromethyl-substituted heterocycles. The presence of the CF₃ group would likely influence the reactivity of the pyridine (B92270) ring and the amide group, potentially requiring modified reaction conditions but ultimately leading to novel fluorinated heterocyclic compounds. The synthesis of various 2-(trifluoromethyl)nicotinic acid derivatives has been reported as key intermediates in the manufacturing of more complex molecules, underscoring the value of the trifluoromethyl-pyridine scaffold. nih.gov

| Precursor | Reagent(s) | Resulting Heterocycle |

| Isonicotinic acid hydrazide | Carbon Disulfide (CS₂), Acid | 1,3,4-Oxadiazole derivative tandfonline.com |

| Isonicotinic acid hydrazide | Aldehydes | Schiff Base derivatives tandfonline.com |

| Isonicotinic acid hydrazide, CS₂, Hydrazine | Phenacyl bromide | 6-phenyl-3-(pyridine-4-yl)-7H- nih.govnih.govnih.govtriazolo[3,4-b] tandfonline.comnih.govnih.govthiadiazine tandfonline.com |

| Isonicotinic acid hydrazide | 2,5-Hexanedione | N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide nih.gov |

Use in Fragment-Based Synthesis Approaches

In the field of medicinal chemistry, fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. This approach involves screening small molecular fragments that can be grown or linked together to create more potent and selective molecules. The this compound scaffold has proven to be a valuable component in such strategies.

A notable example is the discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a selective RAF inhibitor. nih.gov This compound was developed through a structure-based design approach that began with a less optimal tool compound. nih.govacs.org The optimization process led to the identification of the this compound moiety as a key component that contributed to the final candidate's excellent properties, which was subsequently advanced into clinical trials. nih.govacs.org The potency of such complex molecules can be attributed in part to specific interactions, such as hydrogen bonding involving the pyridine and amide groups. acs.org This successful application demonstrates the utility of the this compound core as a high-value fragment for constructing complex, biologically relevant molecules.

Coordination Chemistry and Ligand Design in Metal Complexes

The pyridine nitrogen and the amide group of this compound provide potential coordination sites for metal ions, making it an interesting ligand for the design of metal complexes. The electron-withdrawing nature of the trifluoromethyl group can significantly modulate the electronic properties of the ligand and, consequently, the resulting metal complex.

Chelating Properties and Binding Modes to Metal Centers

Research on isonicotinamide and related pyridine carboxamides reveals several potential binding modes for this compound. The most common mode observed for isonicotinamide is monodentate coordination, where the ligand binds to a metal center, such as zinc(II) or copper(II), exclusively through its pyridine nitrogen atom. nih.govnih.gov In these structures, the amide group remains uncoordinated and is available to participate in supramolecular assembly through hydrogen bonding, forming characteristic amide-amide homosynthons. nih.gov

Alternatively, pyridine carboxamides can act as bidentate ligands, chelating a metal center through both the pyridine nitrogen and the carbonyl oxygen of the amide group. nih.gov This N,O-chelation forms a stable five-membered ring with the metal ion. A study on the isomeric 5-(trifluoromethyl)pyridine-2-carboxylic acid demonstrated that it forms a chelated complex with Zn(II), highlighting the favorability of this binding mode when the coordinating groups are in the appropriate positions. rsc.org Given the structure of this compound, both monodentate coordination via the pyridine nitrogen and bidentate N,O-chelation are plausible, with the specific mode likely depending on the metal ion, counter-anions, and reaction conditions. nih.gov

| Ligand | Metal Ion | Coordination Mode | Key Feature |

| Isonicotinamide | Zn(II) | Monodentate (via Pyridine-N) nih.gov | Amide group free for H-bonding |

| Isonicotinamide | Cu(II) | Monodentate & Bridging nih.govnih.gov | Forms coordination polymers |

| N-(2-Methylpyridyl)-3-thienyl-alkyl-carboxamide | Zn(II), Cu(II) | Bidentate (via Pyridine-N, Carbonyl-O) nih.gov | Forms chelate ring |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | Zn(II) | Bidentate (N,O-chelation) rsc.org | Isomeric effect on structure |

| 4-(Trifluoromethyl)nicotinic acid | Zn(II) | Monodentate (N,O-coordination) rsc.org | Isomeric effect on structure |

Application in Homogeneous and Heterogeneous Catalysis (as a ligand component)

The electronic properties of a ligand are critical in catalysis, as they directly influence the reactivity of the metal center. The introduction of a trifluoromethyl group onto a pyridine ligand makes it more electron-poor, which can enhance the catalytic activity of the corresponding metal complex.

While direct catalytic applications of this compound complexes are not widely reported, the utility of the trifluoromethyl-pyridine scaffold is well-established. For example, pyridine-oxazoline (PyOx) ligands bearing a trifluoromethyl group at the 5-position of the pyridine ring are highly effective in asymmetric catalysis. nih.gov The electron-poor nature of this ligand is crucial for achieving high activity and enantioselectivity in reactions such as the palladium-catalyzed addition of arylboronic acids to N-sulfonylketimines. nih.gov This principle suggests that this compound could serve as a valuable ligand component in designing new catalysts. By coordinating to a metal, it would similarly withdraw electron density, potentially enhancing the metal's Lewis acidity and promoting catalytic transformations. The amide functionality also offers a site for further modification, allowing for the ligand to be anchored to a solid support for applications in heterogeneous catalysis. nih.gov

Advanced Materials Science: Design and Integration into Functional Structures

The field of materials science increasingly relies on molecular self-assembly to create functional materials with tailored properties. Coordination polymers and metal-organic frameworks (MOFs) are prominent examples, constructed from metal ions or clusters linked by organic ligands. This compound is a promising candidate for incorporation into such materials.

The parent compound, isonicotinamide, is known to be an effective building block for coordination polymers. It typically coordinates to metal centers via its pyridine nitrogen, while the amide groups on different ligands interact with each other through robust hydrogen bonds. nih.govnih.gov This dual role of metal coordination and hydrogen-bond-directed self-assembly allows for the formation of well-defined one-, two-, or three-dimensional networks. nih.gov

By extension, this compound could be used to construct novel functional materials. The trifluoromethyl group would introduce several new features:

Modulated Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions, such as F···H or F···F contacts, which could influence the packing and dimensionality of the resulting framework.

Hydrophobicity: The CF₃ group would increase the hydrophobicity of pores within a MOF structure, which could be exploited for selective adsorption or separation of molecules.

The assembly of MOFs from metal salts and organic ligands can lead to a variety of crystal morphologies, which are influenced by the coordination chemistry of the metal and ligand. nih.gov The incorporation of functional ligands like this compound into MOFs could pave the way for materials with applications in gas storage, chemical sensing, or heterogeneous catalysis. nih.gov

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The architecture of this compound, which features a pyridine ring, an amide group, and a trifluoromethyl group, suggests a rich potential for forming ordered supramolecular assemblies through a variety of non-covalent interactions.

The isonicotinamide moiety itself is a well-established building block in crystal engineering and supramolecular chemistry. The amide group is a robust hydrogen bond donor (N-H) and acceptor (C=O), capable of forming strong and directional interactions. This leads to the formation of predictable supramolecular synthons, such as the common amide-to-amide hydrogen-bonded chains or dimers. Furthermore, the pyridine nitrogen atom acts as a hydrogen bond acceptor. Studies on isonicotinamide and its co-crystals have demonstrated its ability to form extensive hydrogen-bonded networks. For instance, in co-crystals with dicarboxylic acids, isonicotinamide forms hydrogen-bonded chains of alternating acid and amide molecules, driven by acid-pyridine and acid-amide synthons. rsc.org

The introduction of a trifluoromethyl (-CF3) group at the 2-position of the pyridine ring is expected to significantly modulate the supramolecular behavior of the isonicotinamide core. The -CF3 group is highly electronegative and can participate in a range of weaker, yet structurally significant, non-covalent interactions. These include:

Halogen Bonding: The fluorine atoms of the -CF3 group can act as halogen bond acceptors.

C–H···F and N–H···F Interactions: The fluorine atoms can also participate in hydrogen bonding with C-H and N-H donors.

The presence of the -CF3 group can also induce disorder in the crystal structure due to the relatively low energy barrier for its rotation. researchgate.net This dynamic behavior can influence the formation of different polymorphs. The electron-withdrawing nature of the trifluoromethyl group can also influence the hydrogen bonding capabilities of the nearby pyridine nitrogen and amide group, potentially altering the strength and geometry of these interactions compared to unsubstituted isonicotinamide.

The interplay of the strong hydrogen bonding directed by the isonicotinamide functionality and the weaker, more diffuse interactions involving the trifluoromethyl group could lead to the formation of complex and potentially novel supramolecular architectures. The precise balance of these interactions would dictate the final crystal packing and could be tuned to engineer materials with specific topologies and properties.

Incorporation into Polymers and Hybrid Materials (e.g., MOF building block)

The structural features of this compound also make it a promising candidate as a building block for the synthesis of polymers and hybrid materials, such as metal-organic frameworks (MOFs).

As a ligand in coordination chemistry, isonicotinamide is known to coordinate to metal centers primarily through its pyridine nitrogen atom. nih.govepstem.net This monodentate coordination mode allows it to act as a "pendant" ligand, decorating a coordination polymer, or as a bridging ligand, linking metal centers into one-, two-, or three-dimensional networks. researchgate.netnih.gov The amide group can further stabilize the resulting frameworks through intramolecular or intermolecular hydrogen bonding.

The incorporation of a trifluoromethyl group into the isonicotinamide ligand would be expected to influence the properties of the resulting coordination polymers or MOFs in several ways:

Electronic Effects: The electron-withdrawing -CF3 group can modulate the electron density on the pyridine ring, thereby affecting the coordination strength of the nitrogen atom to the metal center.

Functionalization of Pores: In porous MOFs, the trifluoromethyl groups would line the pores, altering their polarity and creating specific binding sites for guest molecules. This could be leveraged for applications in gas storage and separation. Research on trifluoromethyl-pyridine carboxylic acid zinc(II) complexes has shown that isomeric ligands can lead to different coordination modes and packing structures. rsc.orgrsc.org

Beyond coordination polymers, this compound could potentially be incorporated into organic polymers. The amide group provides a handle for chemical modification, allowing it to be covalently attached to a polymer backbone. For instance, it could be reacted with polymers containing reactive groups like carboxylic acids or acyl chlorides. The trifluoromethyl groups would then be pendant to the polymer chain, imparting properties such as increased thermal stability, chemical resistance, and hydrophobicity. The introduction of such fluorinated moieties is a common strategy to enhance the performance of polymers for various applications. bohrium.com

While direct experimental evidence for the use of this compound in these specific non-biological contexts is not yet prevalent in the literature, the foundational principles of supramolecular chemistry and materials science strongly suggest its potential as a versatile building block. Future research in this area could unlock novel materials with tailored properties and functions.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(trifluoromethyl)isonicotinamide, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via amidation of 2-(trifluoromethyl)isonicotinic acid derivatives. For example, methyl 2-(trifluoromethyl)isonicotinate (CAS: 588702-68-5) can be hydrolyzed to the acid, followed by coupling with amines using activating agents like HATU .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures is recommended.

- Validation : Purity should be confirmed via HPLC (e.g., retention time: 1.01–1.25 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z 742 [M+H]+ for related analogs) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products.

- Storage : Store at –20°C in anhydrous DMSO or ACN, as trifluoromethyl groups may hydrolyze under prolonged aqueous exposure .

- Documentation : Report batch-specific purity, solvent residues (via GC-MS), and moisture content (Karl Fischer titration) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Methodological Answer:

- LCMS/HPLC : Use C18 columns with mobile phases containing 0.1% TFA in water/ACN. Retention times and mass spectra (e.g., m/z 337.32 for FAP-targeting analogs) provide structural confirmation .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substitution patterns (e.g., trifluoromethyl peaks at δ 120–125 ppm in ¹⁹F NMR) .

- Elemental Analysis : Confirm C/H/N/F ratios to ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers design this compound derivatives for selective kinase inhibition (e.g., RAF inhibitors)?

Methodological Answer:

- Structural Optimization : Introduce morpholino or hydroxyethoxy groups to enhance solubility and target binding (e.g., N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl) derivatives showed IC₅₀ < 10 nM against BRAF V600E) .

- Crystallography : Perform X-ray co-crystallization with kinase domains to identify critical hydrogen bonds and hydrophobic interactions (e.g., with PDB: 6XBN) .

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects against 400+ kinases .

Q. What experimental strategies address discrepancies in bioactivity data for this compound analogs?

Methodological Answer:

- Batch Analysis : Compare LCMS/HPLC traces and elemental analysis across batches to rule out synthetic variability .

- Assay Conditions : Standardize cell-based assays (e.g., use 1% FBS in media to reduce protein-binding interference) and include controls like vemurafenib for RAF inhibition studies .

- Data Normalization : Apply statistical methods (e.g., Grubbs’ test) to identify outliers in IC₅₀ determinations .

Q. How can in vivo efficacy of this compound-based therapeutics be rigorously evaluated?

Methodological Answer:

- Model Selection : Use patient-derived xenografts (PDX) with RAS/RAF mutations for translational relevance.

- Dosing Regimens : Optimize pharmacokinetics via IV/oral administration, monitoring plasma half-life (e.g., t₁/₂ = 6–8 hours in mice) and metabolite profiling .

- Biomarker Analysis : Quantify phospho-ERK levels in tumor lysates to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.